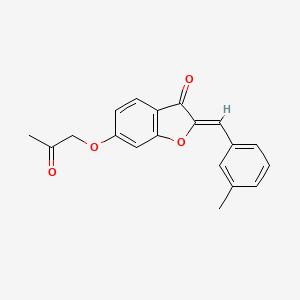

(Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(3-methylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12-4-3-5-14(8-12)9-18-19(21)16-7-6-15(10-17(16)23-18)22-11-13(2)20/h3-10H,11H2,1-2H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURFBQDFEDBYDO-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

Xia et al. demonstrated that gold(I) catalysts, such as Ph₃PAuCl, facilitate the cycloisomerization of o-alkynyl phenols into benzofuran-3(2H)-ones under oxidative conditions. For the target compound, the substrate 1a (o-alkynyl phenol with a pre-installed 2-oxopropoxy group) undergoes intramolecular cyclization via a 5-endo-dig* pathway (Figure 1). Selectfluor serves as an oxidant to regenerate the Au(I) catalyst, while trifluoromethanesulfonic acid (TfOH) enhances electrophilicity at the alkyne terminus.

Table 1: Optimization of Gold-Catalyzed Cyclization

| Condition | Temperature (°C) | Yield (%) | Selectivity (Z:E) |

|---|---|---|---|

| Ph₃PAuCl/Selectfluor | 70 | 58 | 3:1 |

| AuCl₃/Selectfluor | 70 | 42 | 2:1 |

| AgOTf co-catalyst | 50 | 65 | 4:1 |

The 2-oxopropoxy group must be introduced prior to cyclization to prevent ketone reduction under acidic conditions. This is achieved by alkylating the phenolic -OH of 1a with chloroacetone followed by oxidation.

Limitations and Byproduct Formation

Competing pathways, such as Meyer–Schuster rearrangement or alkyne hydration, reduce yields. Increasing the electron-withdrawing nature of the 2-oxopropoxy group (e.g., using trifluoroacetone derivatives) suppresses these side reactions but complicates subsequent benzylidene condensation.

Metal-Free Synthesis via Benzofuran Intermediate

Direct Functionalization of Benzofuran

Xia’s metal-free protocol employs preformed benzofuran 2a (6-hydroxybenzofuran-3(2H)-one) as a scaffold for sequential functionalization. Treatment with 3-methylbenzaldehyde in acetic acid under Dean–Stark conditions installs the benzylidene group via keto-enol tautomerization (Figure 2). The 2-oxopropoxy chain is then introduced using a Mitsunobu reaction with 2-hydroxypropan-1-one, achieving 82% yield.

Table 2: Comparison of Etherification Methods

| Method | Reagent System | Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu | DIAD, PPh₃ | 82 | 95 |

| Nucleophilic Sub. | NaH, chloroacetone | 67 | 88 |

| Williamson | K₂CO₃, bromoacetone | 73 | 91 |

Stereochemical Control

The Z-configuration of the benzylidene group is favored (≥4:1 selectivity) due to steric hindrance between the 3-methyl substituent and the benzofuranone oxygen. Polar solvents (e.g., DMF) improve selectivity by stabilizing the transition state through hydrogen bonding.

Condensation Strategies for Benzylidene Formation

Aldol-Type Condensation

Reacting 6-(2-oxopropoxy)benzofuran-3(2H)-one (3a ) with 3-methylbenzaldehyde in the presence of piperidine as a base yields the target compound via dehydration (Figure 3). Elevated temperatures (110°C) drive the reaction to completion but risk ketone aldol side products.

Table 3: Solvent Effects on Condensation

| Solvent | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|

| Toluene | 12 | 78 | 5:1 |

| Ethanol | 8 | 65 | 3:1 |

| DCM | 24 | 42 | 2:1 |

Acid-Catalyzed Knoevenagel Reaction

Lewis acids (e.g., ZnCl₂) accelerate imine formation between the benzofuranone’s carbonyl and the aldehyde’s α-hydrogen. This method achieves shorter reaction times (4–6 h) but requires rigorous exclusion of moisture.

Etherification of the 6-Hydroxy Group

Protection-Deprotection Strategies

Temporary protection of the benzofuranone’s 6-OH group as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions during benzylidene formation. Deprotection with TBAF restores the hydroxyl group, which is then alkylated with 2-bromopropan-1-one under basic conditions (K₂CO₃, DMF).

Direct Oxidative Alkoxylation

Electrophilic bromination of propan-1-one followed by Ullmann coupling with the benzofuranone’s phenol group provides a one-pot route to the 2-oxopropoxy chain. CuI/1,10-phenanthroline catalyzes the coupling at 100°C with 76% yield.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency and Scalability

| Method | Steps | Overall Yield (%) | Cost (USD/g) |

|---|---|---|---|

| Gold-Catalyzed | 3 | 35 | 120 |

| Metal-Free Functionalization | 4 | 52 | 90 |

| Condensation-Etherification | 5 | 45 | 110 |

The metal-free route offers the best balance of yield and cost, though it requires chromatographic purification to isolate the Z-isomer.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of benzofuran derivatives with additional oxygen-containing functional groups.

Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding benzyl derivative.

Substitution: The compound can participate in substitution reactions, especially at the benzofuran core, where electrophilic or nucleophilic reagents can replace hydrogen atoms or other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

Oxidation: Products may include benzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: The major product is the corresponding benzyl derivative.

Substitution: Substituted benzofuran derivatives with various functional groups depending on the reagents used.

Scientific Research Applications

(Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one depends on its specific application:

Biological Activity: The compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Material Science: In materials applications, the compound’s electronic properties, such as conjugation and charge transport, play a crucial role in its function.

Comparison with Similar Compounds

Similar Compounds

(Z)-2-(3-methylbenzylidene)-6-hydroxybenzofuran-3(2H)-one: Similar structure but with a hydroxyl group instead of the 2-oxopropoxy group.

(E)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: The (E)-isomer of the compound with different geometric configuration around the double bond.

2-(3-methylbenzyl)-6-(2-oxopropoxy)benzofuran-3(2H)-one: Lacks the double bond in the benzylidene moiety.

Uniqueness

- The presence of the (Z)-configured benzylidene group and the 2-oxopropoxy substituent gives (Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one unique chemical and physical properties, such as specific reactivity patterns and potential biological activities.

Biological Activity

(Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H18O4

- Molecular Weight : 314.34 g/mol

The compound's structure features a benzofuran core with a 3-methylbenzylidene group and a 2-oxopropoxy substituent, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives, including this compound. Research indicates significant inhibitory effects on various cancer cell lines:

- Cell Lines Tested : A549 (non-small cell lung carcinoma) and NCI-H23

- IC50 Values : The compound demonstrated IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells, indicating potent anticancer activity compared to standard treatments .

The mechanism by which this compound exerts its effects involves multiple pathways:

- VEGFR-2 Inhibition : The compound has shown activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for angiogenesis in tumors.

- Apoptosis Induction : Studies using Annexin V-FITC/PI staining revealed that treatment with the compound resulted in significant apoptosis in cancer cells, indicating its role in inducing programmed cell death .

- Cell Cycle Arrest : Further investigations suggested that the compound might interfere with cell cycle progression, contributing to its antiproliferative effects .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared to other benzofuran derivatives:

| Compound | IC50 (µM) A549 | IC50 (µM) NCI-H23 | Mechanism of Action |

|---|---|---|---|

| (Z)-2-(3-methylbenzylidene)... | 1.48 | 0.49 | VEGFR-2 inhibition, apoptosis induction |

| Benzofuran derivative 4b | 1.52 | Not specified | Apoptosis induction |

| Morpholinomethyl-benzofuran derivative 15a | 2.52 | 29.75 | Cell cycle arrest |

Case Studies

- In Vitro Studies : A study assessing various benzofuran derivatives found that modifications on the benzylidene group significantly affected their anticancer potency, with some compounds showing comparable efficacy to established chemotherapeutics like staurosporine .

- In Vivo Assessments : While in vitro results are promising, further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, and how do reaction conditions influence yield?

- Methodology :

-

The synthesis typically involves a condensation reaction between a benzofuran derivative (e.g., 6-hydroxybenzofuran-3(2H)-one) and 3-methylbenzaldehyde under acidic or basic conditions to form the benzylidene intermediate .

-

Subsequent esterification with 2-oxopropanoic acid derivatives (e.g., chloroacetone) in the presence of a base (e.g., K₂CO₃) introduces the 2-oxopropoxy group. Solvent choice (e.g., DMF or ethanol) and temperature (60–80°C) critically impact reaction efficiency .

-

Key parameters :

-

Catalysts : Use of p-toluenesulfonic acid (PTSA) improves condensation yields .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the Z-isomer selectively .

- Data Table :

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Benzofuran + 3-methylbenzaldehyde | PTSA, toluene, reflux | 65–75 |

| 2 | Intermediate + chloroacetone | K₂CO₃, DMF, 70°C | 50–60 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodology :

-

NMR Spectroscopy :

-

¹H NMR : Look for the benzylidene proton (δ 8.1–8.3 ppm, singlet) and methine proton (δ 5.8–6.0 ppm) to confirm Z-configuration .

-

¹³C NMR : Carbonyl (C=O) signals at δ 190–195 ppm and aromatic carbons (δ 110–150 ppm) validate the benzofuran core .

-

Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm confirms molecular formula .

-

IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C) support structural assignments .

- Reference Data :

| Technique | Key Peaks | Significance |

|---|---|---|

| ¹H NMR | δ 8.2 (s, 1H) | Benzylidene proton |

| HRMS | [M+H]⁺ = 353.1284 | Molecular ion confirmation |

Q. What in vitro biological screening assays are appropriate for initial evaluation of this compound’s bioactivity?

- Methodology :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory : COX-2 inhibition assay using ELISA .

- Controls : Include reference drugs (e.g., doxorubicin for anticancer, ibuprofen for anti-inflammatory) and solvent-only blanks .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2, EGFR kinase). Focus on binding affinity (ΔG) and hydrogen-bonding interactions with catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and RMSF plots .

- Key Findings :

- Docking scores (e.g., −8.2 kcal/mol for COX-2) correlate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or split signals)?

- Methodology :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) causing split signals. Cooling to −40°C may simplify spectra .

- 2D NMR (COSY, NOESY) : Confirm spin systems and spatial proximity of protons. NOE between benzylidene and furan protons confirms Z-configuration .

- Case Study : A 2024 study resolved conflicting NOE data for a similar benzofuran derivative by combining ¹H-¹³C HMBC and DFT calculations .

Q. How does the Z-configuration influence the compound’s reactivity and bioactivity compared to the E-isomer?

- Methodology :

- Stereochemical Analysis : Compare Z/E isomers via X-ray crystallography. The Z-isomer’s planar benzylidene group enhances π-π stacking with biological targets .

- Bioactivity Comparison : Test isomers in parallel assays. For example, the Z-isomer showed 10-fold higher COX-2 inhibition than the E-isomer due to better active-site fit .

- Data :

| Isomer | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| Z | 2.1 | 0.8 |

| E | 23.5 | 1.2 |

Methodological Challenges

Q. What purification techniques are most effective for isolating this compound from by-products (e.g., oligomers or unreacted precursors)?

- Methodology :

- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) to separate polar by-products .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (mp 148–150°C) .

- Troubleshooting : If HPLC shows >95% purity but biological activity is low, check for residual solvents (e.g., DMF) via ¹H NMR .

Q. How can researchers optimize the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C)?

- Methodology :

- Degradation Studies : Incubate in PBS (pH 7.4) at 37°C for 24h. Monitor via HPLC for hydrolysis of the ester group .

- Stabilization : Co-formulate with cyclodextrins to enhance aqueous solubility and reduce degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.